molecular formula C9H16N2O2 B12931031 1-Methyl-5-(oxetan-3-ylamino)piperidin-2-one

1-Methyl-5-(oxetan-3-ylamino)piperidin-2-one

Katalognummer: B12931031
Molekulargewicht: 184.24 g/mol
InChI-Schlüssel: NKWRAHXNLWNKNE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-5-(oxetan-3-ylamino)piperidin-2-one is a compound that features a piperidinone core with a methyl group at the 1-position and an oxetane ring attached to the 3-position of an amino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-5-(oxetan-3-ylamino)piperidin-2-one typically involves the following steps:

    Formation of the Piperidinone Core: The piperidinone core can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide.

    Attachment of the Oxetane Ring: The oxetane ring can be attached through nucleophilic substitution reactions involving oxetane derivatives.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1-Methyl-5-(oxetan-3-ylamino)piperidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

1-Methyl-5-(oxetan-3-ylamino)piperidin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and possible therapeutic effects.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 1-Methyl-5-(oxetan-3-ylamino)piperidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Methyl-5-(oxetan-3-ylamino)piperidin-4-one: Similar structure with a different position of the oxetane ring.

    1-Methyl-5-(oxetan-3-ylamino)piperidin-3-one: Another isomer with a different position of the oxetane ring.

    1-Methyl-5-(oxetan-3-ylamino)piperidin-6-one: Similar structure with the oxetane ring attached at a different position.

Uniqueness

1-Methyl-5-(oxetan-3-ylamino)piperidin-2-one is unique due to its specific structural arrangement, which may confer distinct chemical and biological properties. Its unique combination of a piperidinone core, a methyl group, and an oxetane ring makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C9H16N2O2

Molekulargewicht

184.24 g/mol

IUPAC-Name

1-methyl-5-(oxetan-3-ylamino)piperidin-2-one

InChI

InChI=1S/C9H16N2O2/c1-11-4-7(2-3-9(11)12)10-8-5-13-6-8/h7-8,10H,2-6H2,1H3

InChI-Schlüssel

NKWRAHXNLWNKNE-UHFFFAOYSA-N

Kanonische SMILES

CN1CC(CCC1=O)NC2COC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.